

AM841: A Peripherally Restricted Cannabinoid

Author: BenchChem Technical Support Team. Date: December 2025

**Agonist** 

Compound of Interest

Compound Name: AM841

Cat. No.: B10778985

Get Quote

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

**AM841**, a classical cannabinoid analogue, has emerged as a significant research tool and potential therapeutic agent due to its unique pharmacological profile. It is a potent, irreversible agonist for the cannabinoid type 1 (CB1) receptor with a peripherally restricted mode of action. This characteristic allows for the exploration of peripheral cannabinoid system functions without the confounding psychoactive effects associated with centrally acting CB1 agonists. This document provides a comprehensive technical overview of **AM841**, including its chemical properties, pharmacological data, detailed experimental protocols for its characterization, and insights into its mechanism of action.

## Introduction

The endocannabinoid system, comprising cannabinoid receptors, endogenous ligands, and metabolic enzymes, is a crucial regulator of numerous physiological processes. The CB1 receptor is densely expressed in the central nervous system (CNS), mediating the psychoactive effects of cannabinoids. However, CB1 receptors are also present in peripheral tissues, including the gastrointestinal (GI) tract, where they modulate motility, secretion, and inflammation. The development of peripherally restricted CB1 agonists, such as **AM841**, offers a therapeutic strategy to target these peripheral receptors while avoiding centrally-mediated



side effects. **AM841**'s covalent and irreversible binding to the CB1 receptor provides a powerful tool for studying receptor pharmacology and physiology.

# **Chemical Properties and Synthesis**

**AM841**, or (-)-7'-isothiocyanato-11-hydroxy-1',1'-dimethylheptylhexahydrocannabinol, is a derivative of the classical cannabinoid scaffold. The key structural feature responsible for its irreversible binding is the isothiocyanate group (-N=C=S) at the terminus of the C7' alkyl chain. This electrophilic group forms a covalent bond with a specific cysteine residue (C6.47) in the sixth transmembrane helix of the CB1 receptor.[1]

The synthesis of **AM841** has been described by Picone et al. (2005) and follows established procedures for the synthesis of hexahydrocannabinols.[1][2]

# **Pharmacological Data**

The pharmacological profile of **AM841** is characterized by its high affinity and potent, irreversible agonism at the CB1 receptor, coupled with its limited ability to cross the blood-brain barrier.

**Receptor Binding and Efficacy** 

| Parameter                              | Value Value                                                 | Receptor  | Reference |
|----------------------------------------|-------------------------------------------------------------|-----------|-----------|
| Binding Affinity (Ki)                  | 9 nM                                                        | Human CB1 | [3]       |
| Functional Activity                    | Irreversible Agonist                                        | Human CB1 | [4]       |
| Signaling Pathway                      | Inhibition of forskolin-<br>stimulated cAMP<br>accumulation | -         | [5]       |
| In vivo Efficacy (GI<br>Transit, EC50) | 0.004 mg/kg                                                 | Mouse CB1 | [2]       |

# In Vivo Pharmacology: Peripheral Restriction

Studies in murine models have consistently demonstrated the peripherally restricted effects of **AM841**. Unlike typical CB1 agonists, **AM841** does not induce the characteristic "tetrad" of



central effects: analgesia, hypothermia, catalepsy, and hypolocomotion.[3][4][6]

| Cannabinoid Tetrad<br>Test | AM841 (0.1 - 1<br>mg/kg)                             | WIN55,212-2 (1<br>mg/kg)                      | Reference |
|----------------------------|------------------------------------------------------|-----------------------------------------------|-----------|
| Analgesia (Hot Plate)      | No significant effect                                | Significant increase in latency               | [4]       |
| Hypothermia                | No lasting effect                                    | Significant decrease in core body temperature | [4]       |
| Hypomotility               | No significant reduction in locomotor activity       | Significant reduction in locomotor activity   | [4]       |
| Catalepsy                  | Not reported, but implied absence of central effects | Induces catalepsy                             | [4][7]    |

# **Pharmacokinetics**

The peripheral restriction of **AM841** is attributed to its low brain penetration. Following intraperitoneal administration in mice, the brain-to-plasma concentration ratio is very low.[4]

| Pharmacokinetic<br>Parameter | Value | Reference |
|------------------------------|-------|-----------|
| Brain/Plasma Ratio           | 0.05  | [4]       |

# **Experimental Protocols**

This section provides detailed methodologies for key experiments used to characterize AM841.

# CB1 Receptor Binding Assay ([3H]CP55,940 Competition)



This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., **AM841**) for the CB1 receptor using the high-affinity cannabinoid agonist [3H]CP55,940.

### Materials:

- Membrane preparations from cells expressing CB1 receptors (e.g., CHO-CB1 or mouse brain)
- [3H]CP55,940 (radioligand)
- CP55,940 (unlabeled ligand for non-specific binding)
- Test compound (AM841)
- Binding buffer (50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, 1 mM CaCl<sub>2</sub>, 0.1% BSA, pH 7.4)
- Wash buffer (50 mM Tris-HCl, 0.1% BSA, pH 7.4)
- Glass fiber filters (e.g., Whatman GF/C)
- Scintillation cocktail
- · Scintillation counter

### Procedure:

- Prepare serial dilutions of the test compound (AM841).
- In a 96-well plate, add in the following order:
  - Binding buffer
  - Membrane preparation (typically 20-50 μg protein per well)
  - $\circ~$  Test compound or vehicle (for total binding) or excess unlabeled CP55,940 (10  $\mu\text{M},$  for non-specific binding)
  - [3H]CP55,940 (at a concentration near its Kd, e.g., 0.5-1 nM)



- Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
- Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester.
- Wash the filters three times with ice-cold wash buffer.
- Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
- Quantify the radioactivity using a scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Determine the IC<sub>50</sub> value of the test compound by non-linear regression analysis of the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

## Forskolin-Stimulated cAMP Accumulation Assay

This assay measures the ability of a compound to inhibit adenylyl cyclase activity, a hallmark of Gαi/o-coupled receptor activation, such as the CB1 receptor.

### Materials:

- Cells expressing CB1 receptors (e.g., HEK293-CB1 or AtT20-CB1)
- Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX)
- Forskolin (adenylyl cyclase activator)
- Test compound (AM841)
- cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based)

#### Procedure:

Seed cells in a 96-well plate and grow to near confluency.



- On the day of the assay, replace the culture medium with assay buffer and pre-incubate for 15-30 minutes at 37°C.
- Add serial dilutions of the test compound (AM841) to the wells and incubate for 15-30 minutes.
- Add forskolin (typically 1-10  $\mu$ M) to all wells except the basal control and incubate for a further 15-30 minutes at 37°C.
- Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
- Generate a dose-response curve by plotting the percentage inhibition of forskolin-stimulated cAMP levels against the concentration of the test compound.
- Calculate the EC<sub>50</sub> value from the dose-response curve.

## **Cannabinoid Tetrad Test in Mice**

This battery of tests is used to assess the central effects of a cannabinoid compound.

#### Materials:

- Male mice (e.g., C57BL/6)
- Test compound (AM841) and vehicle
- Positive control (e.g., WIN55,212-2)
- Open field arena
- Bar for catalepsy test (a horizontal rod ~0.5 cm in diameter, elevated ~4 cm from the surface)
- Rectal thermometer
- Hot plate or tail-immersion apparatus

### Procedure:



- Administer the test compound, vehicle, or positive control to the mice (e.g., via intraperitoneal injection).
- At a predetermined time point (e.g., 30 minutes post-injection), begin the tetrad assessment.
- Hypomotility: Place the mouse in the open field arena and record its locomotor activity (e.g., line crossings or distance traveled) for a set period (e.g., 5-10 minutes).
- Catalepsy: Gently place the mouse's forepaws on the bar. Measure the time the mouse remains immobile in this position. A common criterion for catalepsy is immobility for >20 seconds.
- Hypothermia: Measure the core body temperature using a rectal thermometer.
- Analgesia:
  - Hot Plate Test: Place the mouse on a heated surface (e.g., 52-55°C) and record the latency to a nociceptive response (e.g., paw licking or jumping). A cut-off time (e.g., 30-45 seconds) should be used to prevent tissue damage.
  - Tail-Immersion Test: Immerse the distal portion of the mouse's tail in a warm water bath (e.g., 52°C) and record the latency to tail withdrawal.
- Compare the results for the test compound to the vehicle and positive control groups.

# **Gastrointestinal Motility Assay in Mice**

This protocol measures the transit of a non-absorbable marker through the upper gastrointestinal tract.

## Materials:

- Male mice (e.g., CD-1)
- Test compound (AM841) and vehicle
- Charcoal meal (e.g., 5-10% charcoal suspension in 5-10% gum acacia or methylcellulose)



· Oral gavage needle

### Procedure:

- Fast the mice for a period of 12-18 hours with free access to water.
- Administer the test compound or vehicle (e.g., i.p.) at a specified time before the charcoal meal.
- Administer the charcoal meal orally (e.g., 0.2-0.3 mL per mouse) via gavage.
- After a set time (e.g., 20-30 minutes), euthanize the mice by cervical dislocation.
- Carefully dissect the entire small intestine, from the pyloric sphincter to the cecum.
- Lay the intestine flat and measure its total length.
- Measure the distance traveled by the charcoal meal from the pyloric sphincter.
- Express the gastrointestinal transit as a percentage of the total length of the small intestine.

# Signaling Pathways and Experimental Workflows AM841-Induced CB1 Receptor Signaling

**AM841**, as a CB1 receptor agonist, primarily signals through the Gαi/o pathway. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. Other downstream effects of CB1 receptor activation include the modulation of ion channels (activation of inwardly rectifying potassium channels and inhibition of calcium channels) and the activation of mitogen-activated protein kinase (MAPK) pathways.





Click to download full resolution via product page

Caption: Signaling pathway of AM841 at the CB1 receptor.

# **Experimental Workflow for Assessing Peripheral Restriction**

The following diagram illustrates a typical experimental workflow to confirm the peripherally restricted nature of a cannabinoid agonist like **AM841**.





Click to download full resolution via product page

Caption: Workflow for determining the peripheral restriction of AM841.

# Conclusion

**AM841** stands out as a valuable pharmacological tool for dissecting the roles of the peripheral cannabinoid system. Its high potency, irreversible antagonism at the CB1 receptor, and well-documented lack of central effects make it an ideal candidate for in vivo studies targeting peripheral pathologies, particularly functional gastrointestinal disorders. The detailed data and



protocols presented in this guide are intended to facilitate further research into the therapeutic potential of peripherally restricted cannabinoid agonists and to support the development of novel therapeutics with improved safety profiles.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. (-)-7'-Isothiocyanato-11-hydroxy-1',1'-dimethylheptylhexahydrocannabinol (AM841), a high-affinity electrophilic ligand, interacts covalently with a cysteine in helix six and activates the CB1 cannabinoid receptor PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AM841, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabinoid-Induced Tetrad in Mice | Semantic Scholar [semanticscholar.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Innovations in noninvasive methods for measuring gastrointestinal motility in mice [jstage.jst.go.jp]
- 6. Cannabinoid-Induced Tetrad in Mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tetrad test Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [AM841: A Peripherally Restricted Cannabinoid Agonist].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b10778985#am841-as-a-peripherally-restricted-cannabinoid]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com